molecular formula C5H9N3OS B13323737 2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine

2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine

Cat. No.: B13323737
M. Wt: 159.21 g/mol
InChI Key: AHRBWTSHHVRUDZ-UHFFFAOYSA-N
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Description

2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine typically involves the formation of the thiadiazole ring followed by the introduction of the methoxy and amine groups. One common method involves the reaction of 2-hydroxy-5-methoxyacetophenone with carbethoxyhydrazine to form the corresponding carbethoxyhydrazone. This intermediate is then treated with appropriate reagents to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Benzothiazole derivatives: These compounds also contain a sulfur-nitrogen heterocycle and are used in similar applications.

Uniqueness

2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine is unique due to the presence of both methoxy and amine groups, which can enhance its biological activity and chemical reactivity compared to other thiadiazole derivatives .

Properties

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

2-methoxy-2-(thiadiazol-4-yl)ethanamine

InChI

InChI=1S/C5H9N3OS/c1-9-5(2-6)4-3-10-8-7-4/h3,5H,2,6H2,1H3

InChI Key

AHRBWTSHHVRUDZ-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CSN=N1

Origin of Product

United States

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